N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide is a synthetic small molecule featuring a benzooxazepin core fused with a fluorinated benzamide moiety. The benzooxazepin scaffold is characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, while the 3-fluorobenzamide substituent introduces electronic and steric modifications critical for target engagement. This compound is hypothesized to exhibit bioactivity in inflammatory or oncological pathways due to structural similarities with kinase inhibitors and cytokine modulators .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-18(2)10-24-15-7-6-13(9-14(15)21-17(18)23)20-16(22)11-4-3-5-12(19)8-11/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRDYGRZEJWPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework comprising a benzamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepine ring. The notable substituents include:
- Dimethyl group at the 3-position
- Oxo group at the 4-position
- Fluorobenzamide moiety
The molecular formula is , with a molecular weight of approximately 300.36 g/mol.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties. Its mechanism may involve the inhibition of key enzymes responsible for bacterial cell wall synthesis or DNA replication.
- Anticancer Effects : The compound has shown potential in inducing apoptosis in cancer cells and inhibiting cell proliferation by modulating various signaling pathways.
Biological Activity Data
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Targets specific enzymes involved in metabolic pathways |
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for antibiotic development.
- Cancer Research : In vitro studies on human cancer cell lines revealed that the compound could effectively induce apoptosis through caspase activation pathways. This suggests its potential as an anticancer agent targeting multiple pathways involved in tumor progression.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound compared to similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(5-Ethyl-3,3-dimethyl-4-oxo-benzoxazepin) | Structure | Ethyl substitution alters solubility and reactivity |
| N-(3-Methylbenzamide) | Structure | Simpler structure with limited therapeutic applications |
| N-(5-Fluoro-benzamide) | Structure | Fluorine substitution enhances biological activity |
These comparisons highlight how structural variations can significantly influence the biological activity of compounds within this class.
Comparison with Similar Compounds
Structural Analogues
Benzooxazepin Derivatives
(S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide (GSK2982772)
- Core Structure : Shares the benzooxazepin scaffold but incorporates a triazole-carboxamide group at position 3 and a methyl group at position 3.
- Activity : Demonstrates potent RIPK1 inhibition (IC₅₀ = 16 nM) and efficacy in reducing TNF-driven cytokine production in human ulcerative colitis models .
N-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide
- Core Structure : Differs by a 5-propyl substitution on the oxazepin ring and a 2,6-difluorobenzamide group.
- Activity: No direct bioactivity data reported, but structural adjustments suggest divergent target selectivity .
Fluorinated Benzamide Derivatives
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
Functional and Pharmacokinetic Comparisons
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Positioning : The 3-fluoro vs. 2,6-difluoro configuration in benzamide derivatives critically impacts target binding. For example, GSK2982772’s triazole group enables RIPK1 inhibition, whereas diflubenzuron’s urea linkage directs agrochemical activity.
Core Modifications : Propyl or methyl groups on the benzooxazepin ring influence lipophilicity and bioavailability. The 5-propyl substitution in the difluoro analog may enhance metabolic stability compared to the target compound’s dimethyl group.
Application Divergence : Despite shared benzamide motifs, the benzooxazepin core aligns with pharmaceutical applications, while urea-linked derivatives dominate agrochemical use .
Research Findings and Implications
- However, the absence of a triazole or propyl group may reduce potency compared to its analogs .
- SAR Insights : Fluorine at position 3 (vs. 2 or 6) may optimize interactions with hydrophobic pockets in enzymatic targets, while dimethyl groups on the oxazepin ring could rigidify the structure for better binding .
- Knowledge Gaps: Empirical data on the target compound’s solubility, metabolic stability, and toxicity are absent, necessitating further comparative studies with validated analogs.
Q & A
Q. What are the key synthetic routes for synthesizing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide, and what reagents are typically employed?
The synthesis involves multi-step organic reactions, starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core followed by functionalization with the 3-fluorobenzamide moiety. Common reagents include oxidizing agents (e.g., potassium permanganate for hydroxylation), reducing agents (e.g., sodium borohydride for ketone reduction), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature (often 50–100°C), solvent choice (e.g., DMF, THF), and pH are critical for yield optimization. Analytical techniques like HPLC and TLC are used to monitor intermediate stages .
Q. How is the structural integrity of this compound validated post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are primary methods for structural confirmation. NMR identifies functional groups and stereochemistry, while MS determines molecular weight and purity. For example, the benzoxazepine core’s carbonyl group (4-oxo) and fluorobenzamide substituent produce distinct peaks in ¹³C NMR (~170 ppm for carbonyls) and ¹H NMR (~7-8 ppm for aromatic protons). X-ray crystallography may resolve complex stereochemistry in advanced studies .
Q. What biological activities are associated with this compound, and what assays are used for evaluation?
Preliminary studies suggest potential anticancer, antimicrobial, and anti-inflammatory properties. In vitro assays include:
- Cell viability assays (MTT or CellTiter-Glo®) for cytotoxicity screening.
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.
- Molecular docking to predict binding affinities to biological targets like protein kinases .
Advanced Research Questions
Q. How can researchers optimize reaction yields and minimize side products during synthesis?
Key strategies include:
- Inert atmosphere control (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Catalyst screening : Palladium or copper catalysts may improve coupling reactions.
- Byproduct analysis : LC-MS identifies impurities, guiding iterative refinement of stoichiometry and temperature .
Q. How do substituent variations (e.g., alkyl/fluoro groups) influence pharmacological activity?
Structure-Activity Relationship (SAR) studies reveal:
- Fluorine substitution : Enhances metabolic stability and binding affinity via hydrophobic interactions.
- Alkyl chain length : Longer chains (e.g., propyl vs. ethyl) may improve membrane permeability but reduce solubility.
- Electron-withdrawing groups (e.g., -CF₃) on the benzamide moiety can modulate target selectivity. Comparative studies use parallel synthesis and high-throughput screening .
Q. What computational methods predict target interactions and resolve contradictory assay data?
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD analysis).
- Free Energy Perturbation (FEP) : Quantifies ligand binding free energy differences.
- Orthogonal assays : For conflicting cytotoxicity results, combine apoptosis assays (Annexin V) with cell cycle analysis (PI staining) to validate mechanisms .
Q. How are spectral data contradictions (e.g., NMR/MS) systematically addressed?
- Isotopic labeling : ¹⁹F NMR clarifies fluorine environments in complex mixtures.
- 2D NMR techniques (COSY, HSQC) resolve overlapping proton signals.
- High-resolution MS (HRMS) distinguishes isobaric species with identical nominal masses .
Methodological Tables
Q. Table 1. Key Reagents and Conditions for Synthesis
| Step | Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| 1 | KMnO₄, H₂O, 80°C | Core oxidation | |
| 2 | NaBH₄, MeOH, 0°C | Ketone reduction | |
| 3 | 3-Fluorobenzoyl chloride, DMF, 50°C | Amide coupling |
Q. Table 2. Common Analytical Techniques
| Technique | Application | Example Data |
|---|---|---|
| ¹H NMR | Aromatic proton assignment | δ 7.2–8.1 ppm (fluorobenzamide) |
| HRMS | Molecular ion confirmation | [M+H]⁺ = 385.1423 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
